molecular formula C7H9ClN2O2 B1607088 (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid CAS No. 374913-86-7

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1607088
CAS No.: 374913-86-7
M. Wt: 188.61 g/mol
InChI Key: PSXIFNAQYKUAOF-UHFFFAOYSA-N
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Description

Historical Development and Discovery Chronology

The development of this compound can be traced through the broader evolution of pyrazole chemistry, which has its roots in the late 19th century discoveries of heterocyclic compounds. The systematic exploration of pyrazole derivatives began with the fundamental understanding that pyrazoles represent five-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 2. The historical progression of pyrazole research demonstrated that these compounds could be derived from benzene by replacing one carbon-carbon double bond with a heteroatom possessing a lone pair of electrons.

The specific chronology of this compound development reflects the advancement of synthetic methodologies in heterocyclic chemistry. According to PubChem records, the compound was first created in 2005, with subsequent modifications documented through 2025. This timeline corresponds with the period of intensive research into substituted pyrazole derivatives for pharmaceutical applications. The compound's synthesis was facilitated by the development of multi-step synthetic procedures, including novel approaches utilizing sodium hydride in N,N-dimethylformamide under controlled temperature conditions.

Research chronology indicates that the compound gained particular attention in synthetic chemistry during the 2010s, coinciding with increased interest in pyrazole-based agricultural and pharmaceutical applications. Patent literature from 2016 demonstrates the continued evolution of synthetic methodologies for related pyrazole compounds, including innovative approaches to chlorination and substitution reactions. The historical development trajectory shows a progression from basic pyrazole chemistry to sophisticated substitution patterns that enhance biological activity and synthetic utility.

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both pyrazole and carboxylic acid functionalities. The compound's International Union of Pure and Applied Chemistry name is systematically constructed as 2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetic acid, reflecting the positional relationships of all substituents.

The structural classification places this compound within the broader category of N-heterocyclic carboxylic acids, specifically as a pyrazole-1-acetic acid derivative. The systematic name breakdown reveals several key structural elements: the pyrazole core ring system numbered according to International Union of Pure and Applied Chemistry conventions, with nitrogen atoms at positions 1 and 2; chlorine substitution at position 4 of the pyrazole ring; methyl group substitutions at positions 3 and 5; and an acetic acid moiety attached through the nitrogen at position 1.

Nomenclature Component Systematic Description International Union of Pure and Applied Chemistry Designation
Core Ring System Five-membered dinitrogen heterocycle 1H-pyrazole
Position 3 Substituent Methyl group 3-methyl
Position 4 Substituent Chlorine atom 4-chloro
Position 5 Substituent Methyl group 5-dimethyl
Position 1 Attachment Acetic acid functional group 1-yl)acetic acid

The International Union of Pure and Applied Chemistry classification system recognizes this compound as belonging to the heterocyclic compounds category, specifically within the pyrazole subcategory. The InChI (International Chemical Identifier) key PSXIFNAQYKUAOF-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, ensuring unambiguous identification in chemical databases. The canonical SMILES (Simplified Molecular Input Line Entry System) notation CC1=C(C(=NN1CC(=O)O)C)Cl offers a linear representation of the molecular structure that captures all connectivity and stereochemical information.

Position in Contemporary Heterocyclic Chemistry Research

Contemporary heterocyclic chemistry research has positioned this compound as a significant synthetic intermediate within multiple research domains. The compound exemplifies the current trend toward structurally diverse pyrazole derivatives that combine traditional heterocyclic frameworks with modern synthetic methodologies. Recent research has demonstrated the utility of pyrazole-4-carbaldehydes and related acetic acid derivatives as effective precursors for constructing complex fused heterocyclic systems.

The compound's position in contemporary research is particularly notable within the context of one-pot synthetic methodologies. Recent studies have described efficient synthetic protocols for pyrazole derivatives using acetic acid-mediated reactions, demonstrating the versatility of acetic acid-substituted pyrazoles in modern synthetic chemistry. These methodologies have proven effective for synthesizing novel pyrazole-s-triazine derivatives through reactions involving β-dicarbonyl compounds and N,N-dimethylformamide dimethylacetal in the presence of acetic acid.

Current research applications extend to the development of heteroscorpionate ligands, where pyrazole-acetic acid derivatives serve as building blocks for coordination complexes. Studies have shown that bis(pyrazol-1-yl)acetic acid derivatives bearing various substituents, including ferrocenyl groups, can access novel coordination modes and demonstrate unique electrochemical properties. This research direction highlights the compound's relevance in organometallic chemistry and materials science applications.

Research Domain Application Focus Contemporary Significance
Synthetic Methodology One-pot pyrazole synthesis High-yield protocols with reduced reaction times
Coordination Chemistry Heteroscorpionate ligand development Novel metal-binding architectures
Pharmaceutical Chemistry Bioactive scaffold construction Enhanced receptor binding through substitution patterns
Agricultural Chemistry Plant growth regulation applications Auxin analog development with improved stability

The contemporary research landscape also emphasizes the compound's role in developing bioactive heterocyclic systems. Studies have demonstrated that pyrazole derivatives exhibit significant pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern present in this compound contributes to enhanced biological activity through improved receptor binding and metabolic stability.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXIFNAQYKUAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358844
Record name (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374913-86-7
Record name (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30358844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 374913-86-7
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Preparation Methods

Comparative Analysis of Methods

Method Steps Key Reagents Conditions Yield
Two-Step Alkylation 2 NaH, LiOH, DMF/THF 0–20°C, 5–7 hours Not reported
One-Pot Acid Catalysis 1 Acetic acid Reflux, 6–8 hours ~75–85%*
Industrial Flow Reactor 2 Triethylamine, DMSO 60–80°C, continuous >90%

*Based on analogous reactions.

Critical Reaction Parameters

  • Base Selection : Strong bases (e.g., NaH) ensure complete deprotonation of pyrazole, but milder bases (K2CO3) reduce side products in sensitive substrates.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates.
  • Hydrolysis Efficiency : LiOH outperforms NaOH in THF/water systems due to better solubility and faster saponification.

Analytical Validation

  • Purity Assessment : HPLC (C18 column, 70:30 H2O/MeCN, 0.1% TFA) confirms >95% purity.
  • Structural Confirmation :
    • NMR : δ 2.2–2.5 ppm (CH3), δ 4.8–5.1 ppm (CH2), δ 8.1–8.3 ppm (pyrazole-H).
    • FT-IR : 1700–1720 cm⁻¹ (C=O), 1540–1560 cm⁻¹ (C-N).

Chemical Reactions Analysis

Types of Reactions: (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The chloro group at position 4 can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Pyrazole vs. Phenoxy Core

  • Target Compound : The pyrazole ring offers rigidity and nitrogen-rich electronic properties, enhancing interaction with auxin receptors .

Substituent Effects

  • Chlorine : Present in both the target and 602-UC, it increases stability and binding affinity.
  • Methyl Groups : Improve lipophilicity and steric shielding, prolonging activity .

Functional Group Modifications

  • Thioether (C9H12ClN2O2S) : Introduces sulfur, which may facilitate metal coordination (e.g., enzyme inhibition) but reduces aqueous solubility .
  • Propanoic Acid (C9H12ClN2O2): Longer chain may alter receptor docking compared to acetic acid .
  • Ester Derivatives (C16H19ClN3O3) : Enhanced membrane permeability due to lipophilic ester groups .

Biological Activity

(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (CAS Number: 374913-86-7) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H9ClN2O2C_7H_9ClN_2O_2. Its structure is depicted below:

Structure  4 Chloro 3 5 dimethyl 1H pyrazol 1 yl acetic acid\text{Structure }\text{ 4 Chloro 3 5 dimethyl 1H pyrazol 1 yl acetic acid}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound has shown significant activity against a range of pathogens. In vitro tests have determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Candida albicans0.150.20

These results indicate that the compound exhibits potent antimicrobial activity, particularly against gram-positive bacteria and fungi .

Antibiofilm Activity

The compound also demonstrated significant antibiofilm potential. It was found to reduce biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, surpassing the effectiveness of Ciprofloxacin in certain assays. The percentage reduction in biofilm formation was notably higher than that observed with standard antibiotics .

The mechanism through which this compound exerts its biological effects includes:

  • Inhibition of DNA Gyrase : The compound acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Inhibition of Dihydrofolate Reductase (DHFR) : It also inhibits DHFR with IC50 values ranging from 0.52 to 2.67 µM, impacting folate metabolism in bacteria .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of various pyrazole derivatives, including this compound, against resistant strains of bacteria. The study highlighted that this compound not only inhibited bacterial growth but also reduced the viability of biofilms formed by resistant strains.

Cytotoxicity Assessment

The cytotoxic effects were assessed using human cell lines, revealing low hemolytic activity (% lysis ranging from 3.23 to 15.22%) compared to Triton X-100, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazole derivatives and acetic acid precursors. Key parameters include:

  • Temperature control : Maintaining 60–80°C during nucleophilic substitution to avoid side reactions.
  • Stoichiometry : A 1:1.2 molar ratio of pyrazole precursor to chloroacetic acid derivatives ensures efficient coupling.
  • Catalysts : Use of triethylamine or similar bases to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields >90% purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR (DMSO-d6) shows characteristic peaks: δ 2.2–2.5 ppm (CH3 groups), δ 4.8–5.1 ppm (acetic acid CH2), and δ 8.1–8.3 ppm (pyrazole ring protons). 13C^{13}C NMR confirms carbonyl (C=O) at ~170 ppm .
  • FT-IR : Absorption bands at 1700–1720 cm1^{-1} (C=O stretch) and 1540–1560 cm1^{-1} (C-N pyrazole vibration) .
  • Mass Spectrometry : ESI-MS (negative mode) gives [M-H]^- at m/z 215.55 (calc. 215.05) .

Q. What physicochemical properties are critical for its solubility and reactivity?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the acetic acid moiety; limited solubility in water (0.2–0.5 mg/mL at 25°C). Adjust pH to >6 for enhanced aqueous solubility via deprotonation .
  • Stability : Degrades under prolonged UV exposure; store at 2–8°C in amber vials. Thermal stability up to 150°C (TGA data) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Pyrazole and acetic acid groups form hydrogen bonds with active-site residues (e.g., Arg120 in COX-2) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electron density maps; the chloro group enhances electrophilicity at C4 of the pyrazole ring .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., IC50 variability)?

  • Methodological Answer :

  • Assay Standardization : Use uniform cell lines (e.g., HeLa for cytotoxicity) and control for batch-to-batch compound purity via HPLC (>95%) .
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain potency discrepancies .

Q. How does structural modification of the pyrazole ring affect bioactivity?

  • Methodological Answer :

  • Substituent Effects : Replace Cl with NO2 to study electron-withdrawing impacts on receptor binding. Compare IC50 against wild-type using kinase inhibition assays .
  • Hybrid Derivatives : Conjugate with benzyl groups (via Suzuki coupling) to enhance lipophilicity and blood-brain barrier penetration .

Q. What analytical methods validate the compound’s stability in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Quantify degradation products in plasma (rat models) using MRM transitions for the parent ion (m/z 215.05 → 178.00) .
  • Forced Degradation Studies : Expose to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions; monitor via UPLC-PDA .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

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